molecular formula C15H23NO3S B4738477 N-(4-ethylcyclohexyl)-4-methoxybenzenesulfonamide

N-(4-ethylcyclohexyl)-4-methoxybenzenesulfonamide

Cat. No. B4738477
M. Wt: 297.4 g/mol
InChI Key: OHKNKKWGIYTCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylcyclohexyl)-4-methoxybenzenesulfonamide, commonly known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation caused by arthritis, acute gout, and other conditions. Etoricoxib belongs to the class of COX-2 inhibitors, which selectively inhibit the enzyme cyclooxygenase-2 (COX-2) that is responsible for the production of prostaglandins, which are involved in inflammation and pain.

Mechanism of Action

Etoricoxib selectively inhibits COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation and pain. By inhibiting COX-2, Etoricoxib reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Etoricoxib has been shown to have a favorable safety profile and is well-tolerated by most patients. It has been shown to have minimal effects on the gastrointestinal tract, unlike other N-(4-ethylcyclohexyl)-4-methoxybenzenesulfonamides that inhibit both COX-1 and COX-2 enzymes. Etoricoxib has also been shown to have minimal effects on platelet function and blood pressure.

Advantages and Limitations for Lab Experiments

Etoricoxib has several advantages for lab experiments, including its selectivity for COX-2, which allows for the study of the specific effects of COX-2 inhibition. Additionally, its favorable safety profile and minimal effects on the gastrointestinal tract make it a suitable candidate for long-term studies. However, limitations of Etoricoxib for lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the study of Etoricoxib, including its potential use in the treatment of other conditions such as cancer and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of COX-2 inhibitors and their potential effects on cardiovascular health. Further studies are also needed to determine the optimal dosing and duration of treatment with Etoricoxib in various conditions.

Scientific Research Applications

Etoricoxib has been extensively studied for its potential therapeutic applications in various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute gout. It has been shown to be effective in reducing pain and inflammation, improving physical function, and reducing the need for rescue medication.

properties

IUPAC Name

N-(4-ethylcyclohexyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-3-12-4-6-13(7-5-12)16-20(17,18)15-10-8-14(19-2)9-11-15/h8-13,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKNKKWGIYTCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylcyclohexyl)-4-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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